Biapenem

DHP-I Stability Pharmacokinetics Renal Metabolism

Procure Biapenem for your research to leverage its key differentiator: intrinsic DHP-I stability, which eliminates the need for cilastatin co-administration and simplifies experimental models. Its significantly lower affinity for the GABA-A receptor compared to imipenem makes it the safer choice for studies where neurotoxicity is a concern. Evidence shows ~2-fold higher pancreatic tissue penetration than imipenem, making it ideal for pancreatitis models. It also retains in vitro activity against a subset of meropenem-resistant strains, justifying its inclusion in susceptibility panels.

Molecular Formula C15H18N4O4S
Molecular Weight 350.4 g/mol
CAS No. 120410-24-4
Cat. No. B1666964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiapenem
CAS120410-24-4
Synonyms3-((6,7-dihydro-5H-pyrazolo(1,2-a)(1,2,4)triazol-4-ium-6-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
biapenem
CLI 86,815
CLI 86815
CLI-86815
L 627
L-627
LJC 10627
LJC-10627
LJC10,627
Molecular FormulaC15H18N4O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O
InChIInChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1
InChIKeyMRMBZHPJVKCOMA-YJFSRANCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Biapenem (CAS 120410-24-4) Product Profile: Core Characteristics and Clinical Positioning


Biapenem is a parenteral 1-β-methylcarbapenem antibiotic with broad-spectrum in vitro activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many β-lactamase-producing strains [1]. It is distinguished from first-generation carbapenems by the presence of a 1-β-methyl substituent, which confers enhanced stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration of a DHP-I inhibitor [2]. As a member of the carbapenem class, its primary mechanism of action involves inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs) [3].

Biapenem (CAS 120410-24-4): Critical Differentiators from In-Class Carbapenem Alternatives


Carbapenems are not functionally interchangeable; clinically relevant differences in DHP-I stability, GABA-A receptor binding (and associated neurotoxicity risk), and tissue penetration can significantly impact both patient safety and therapeutic efficacy. For instance, while biapenem and meropenem are both 1-β-methylcarbapenems stable to DHP-I, they exhibit differential activity against certain resistant pathogens and in specific tissue compartments [1]. Similarly, biapenem demonstrates a distinct safety and pharmacokinetic profile compared to imipenem, which requires co-administration with the DHP-I inhibitor cilastatin and carries a higher proconvulsive risk [2]. The evidence presented below quantifies these specific, verifiable points of differentiation, providing a basis for informed selection in research and procurement contexts [3].

Biapenem (CAS 120410-24-4): Quantitative Evidence for Comparator Selection


Superior Human DHP-I Stability: Biapenem vs. Imipenem, Panipenem, and Meropenem

Biapenem exhibits superior stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), a key enzyme responsible for the degradation of certain carbapenems. In a direct comparative study, biapenem was reported to be the most stable carbapenem tested when its stability was compared with that of imipenem, panipenem, and meropenem [1]. This superior stability is attributed to the 1-β-methyl substituent [2]. Consequently, unlike imipenem and panipenem, biapenem does not require co-administration with a DHP-I inhibitor such as cilastatin or betamipron [3].

DHP-I Stability Pharmacokinetics Renal Metabolism

Lower Proconvulsive Liability: Biapenem vs. Imipenem

Biapenem exhibits significantly lower proconvulsive liability than imipenem, a property directly correlated with its reduced affinity for the GABA-A receptor. In an in vitro radioligand binding assay using rat brain homogenates, biapenem did not inhibit [3H]muscimol binding, whereas imipenem/cilastatin demonstrated significant inhibition with an IC50 of 4.6 mM [1]. A separate study further quantified this difference, reporting IC50 values for GABA receptor binding inhibition of 7.1 mM for biapenem, compared to 1.1 mM for imipenem, 0.41 mM for panipenem, and 1.7 mM for cefazolin [2].

Neurotoxicity GABA-A Receptor Safety Pharmacology

Enhanced Pancreatic Tissue Penetration: Biapenem vs. Imipenem

In a rat model of severe acute pancreatitis, biapenem demonstrated approximately twice the pancreatic tissue penetration of imipenem, despite achieving nearly equivalent plasma concentrations. The study reported that while the plasma concentration of biapenem was almost equivalent to that of imipenem, the pancreatic penetration of biapenem was approximately twice that of imipenem [1].

Tissue Distribution Pharmacokinetics Pancreatitis

Differential Activity Against Meropenem-Resistant Pathogens

Biapenem retains partial activity against some meropenem-resistant clinical isolates of K. pneumoniae and P. aeruginosa. A study found that among meropenem-resistant strains, 28.6% of K. pneumoniae and 22.2% of P. aeruginosa isolates remained susceptible to biapenem, with the remainder showing resistance or requiring increased exposure [1]. This differential activity may be related to biapenem being a less efficient substrate for certain metallo-β-lactamases (MBLs) compared to other carbapenems .

Antimicrobial Resistance Carbapenemases Pseudomonas aeruginosa

Comparative in vitro Activity Against Pseudomonas aeruginosa: Biapenem vs. Meropenem and Imipenem

Against a panel of 288 clinical isolates of Pseudomonas aeruginosa, biapenem demonstrated an MIC90 of 1 mg/L, which was equivalent to the MIC90 of meropenem and lower than that of imipenem [1]. This indicates a potency advantage over the older carbapenem imipenem for this clinically challenging pathogen. The MIC data from a study of respiratory pathogens also illustrates the trend that newer carbapenems (meropenem and biapenem) are more active than imipenem and panipenem against Gram-negative bacteria [2].

Antibacterial Activity Pseudomonas aeruginosa MIC

Biapenem (CAS 120410-24-4): Optimized Application Scenarios Based on Differential Evidence


Prophylaxis of Infectious Complications in Severe Acute Pancreatitis

Based on direct comparative evidence demonstrating approximately two-fold higher pancreatic tissue penetration of biapenem compared to imipenem in an animal model of severe acute pancreatitis [1], biapenem represents a rational choice for prophylactic antibiotic therapy in this specific clinical context. This enhanced penetration may translate to improved local antimicrobial activity at the primary site of potential bacterial translocation, a key factor in reducing infectious complications. Procurement for research focused on pancreatic infections or translational studies in pancreatitis models is strongly supported by this pharmacokinetic advantage [2].

Carbapenem Therapy in Patients at Elevated Risk for Seizures

The significantly lower affinity of biapenem for the GABA-A receptor, as demonstrated by its lack of significant inhibition of [3H]muscimol binding in vitro compared to imipenem (IC50 > 4.6 mM vs. 4.6 mM) and a 6.5-fold higher IC50 (7.1 mM vs. 1.1 mM) in a separate study [1][2], supports its preferential use over imipenem in patient populations where minimizing neurotoxicity is paramount. This includes patients with a history of seizures, CNS lesions, or renal impairment (where drug accumulation can occur). This differential safety profile is a key factor for formulary decisions and clinical procurement.

Treatment of Infections Caused by Select Meropenem-Resistant Gram-Negative Bacteria

While not a universal solution for carbapenem resistance, biapenem retains in vitro activity against a meaningful proportion of meropenem-resistant Klebsiella pneumoniae (28.6%) and Pseudomonas aeruginosa (22.2%) isolates [1]. This suggests biapenem should be considered in the diagnostic microbiology workflow for susceptibility testing of meropenem-resistant strains. For research institutions and hospital laboratories, maintaining a supply of biapenem for susceptibility panels and resistance mechanism studies is justified by this evidence of differential activity, particularly in regions with a high prevalence of specific carbapenemases against which biapenem is a less efficient substrate [2].

Single-Agent Carbapenem Research Requiring Simplified DHP-I-Stable Formulation

For research studies or in vitro assays where the confounding effects of a DHP-I inhibitor (e.g., cilastatin) are undesirable, biapenem offers a significant advantage. Its intrinsic stability against human renal DHP-I, superior to that of imipenem, panipenem, and meropenem [1], allows it to be studied and administered as a single agent. This simplifies experimental design, eliminates the need for a dual-drug supply chain, and provides a cleaner model for investigating the pharmacodynamics and resistance mechanisms of the carbapenem backbone without the interference of an inhibitor component [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biapenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.